4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride
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Overview
Description
4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C14H13ClO3S and a molecular weight of 296.77 g/mol. It is characterized by the presence of an ethoxy group, a phenyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-ethoxy-3-phenylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the carbon atom attached to the chlorine atom .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-phenylbenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-3-methylbenzene-1-sulfonyl chloride: Similar structure but with a methyl group instead of a phenyl group.
4-Ethoxy-3-phenylbenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride is unique due to the presence of both an ethoxy group and a phenyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-ethoxy-3-phenylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3S/c1-2-18-14-9-8-12(19(15,16)17)10-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPARWRBLYOTAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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